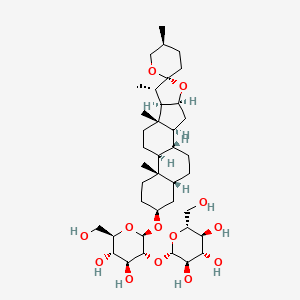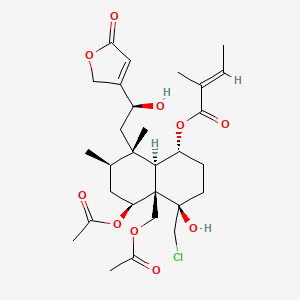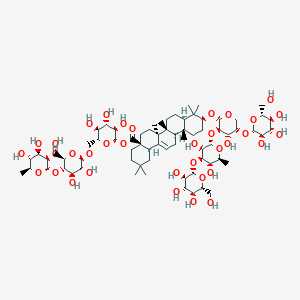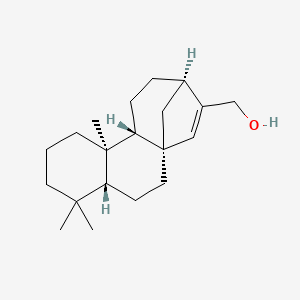
1,2,3,4-Tetraoxotetralin dihydrate
Overview
Description
1,2,3,4-Tetraoxotetralin dihydrate, also known as 1,2,3,4-naphthalenetetrone dihydrate, is a bicyclic organic compound with the molecular formula C10H8O6. This compound is characterized by the presence of four ketone groups on a naphthalene backbone, and it exists in a dihydrate form, meaning it is associated with two molecules of water. It is widely used in scientific research due to its potential as a versatile building block for organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraoxotetralin dihydrate can be synthesized through the oxidation of naphthalene derivatives. One common method involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds through the formation of intermediate dihydroxy compounds, which are further oxidized to yield the tetraketone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then crystallized and purified through recrystallization techniques to obtain the dihydrate form.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetraoxotetralin dihydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the oxygen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Higher oxidation state compounds.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetraoxotetralin dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetraoxotetralin dihydrate involves its interaction with various molecular targets and pathways. The compound’s tetraketone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways. Its ability to undergo nucleophilic substitution also enables it to form covalent bonds with biomolecules, potentially modulating their function.
Comparison with Similar Compounds
1,2,3,4-Naphthalenetetrone: Similar structure but without the dihydrate form.
1,2,3,4-Tetrahydro-1,2,3,4-tetraoxonaphthalene: A reduced form of the compound.
Naphthalene-1,2,3,4-tetrone: Another name for the compound in its anhydrous form.
Uniqueness: 1,2,3,4-Tetraoxotetralin dihydrate is unique due to its tetraketone structure and the presence of two water molecules, which can influence its reactivity and solubility. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
naphthalene-1,2,3,4-tetrone;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMCMDIIWIYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610122 | |
| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34333-95-4 | |
| Record name | 1,2,3,4-Tetraoxotetralin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAOXOTETRALIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76UB3UA2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)


![4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)
